molecular formula C20H22BrN5OS B305597 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide

カタログ番号 B305597
分子量: 460.4 g/mol
InChIキー: GSVQCJHFGQSXLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 protein is an anti-apoptotic protein that is overexpressed in many types of cancer, including lymphoma, leukemia, and solid tumors. ABT-199 has shown promising results in preclinical studies and clinical trials as a potential treatment for these types of cancer.

作用機序

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide binds selectively to the hydrophobic groove of BCL-2 protein, thereby disrupting the interaction between BCL-2 and pro-apoptotic proteins such as BIM. This leads to the release of pro-apoptotic proteins and the induction of apoptosis in cancer cells that overexpress BCL-2 protein.
Biochemical and Physiological Effects:
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2 protein, while sparing normal cells that do not overexpress BCL-2 protein. This selectivity is due to the high affinity of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide for the hydrophobic groove of BCL-2 protein.

実験室実験の利点と制限

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide has several advantages for lab experiments, including its selectivity for cancer cells that overexpress BCL-2 protein and its ability to induce apoptosis in these cells. However, 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide also has some limitations, including the potential for resistance to develop in cancer cells over time.

将来の方向性

There are several future directions for research on 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide, including:
1. Combination therapy: 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide may be used in combination with other drugs to enhance its efficacy and reduce the potential for resistance to develop.
2. Biomarker identification: Biomarkers may be identified to predict which patients will respond best to 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide, thereby improving patient selection and treatment outcomes.
3. Development of second-generation inhibitors: Second-generation inhibitors of BCL-2 protein may be developed to overcome the limitations of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide and improve its efficacy.
4. Mechanistic studies: Further mechanistic studies may be conducted to better understand the interaction between 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide and BCL-2 protein, as well as the downstream effects of BCL-2 inhibition on cancer cells.
In conclusion, 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide is a promising small molecule inhibitor of BCL-2 protein that has shown efficacy in preclinical models of cancer. Further research is needed to fully understand its mechanism of action and to optimize its use in the clinic.

合成法

The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide involves multiple steps, including the reaction of 4-bromo-2-isopropylphenylamine with 2-chloroacetyl chloride to form N-(4-bromo-2-isopropylphenyl)acetamide. This intermediate is then reacted with 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a base to form 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide.

科学的研究の応用

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2 protein, while sparing normal cells that do not overexpress BCL-2 protein.

特性

製品名

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide

分子式

C20H22BrN5OS

分子量

460.4 g/mol

IUPAC名

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C20H22BrN5OS/c1-12(2)16-10-15(21)7-8-17(16)23-18(27)11-28-20-25-24-19(26(20)22)14-6-4-5-13(3)9-14/h4-10,12H,11,22H2,1-3H3,(H,23,27)

InChIキー

GSVQCJHFGQSXLY-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Br)C(C)C

正規SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Br)C(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。